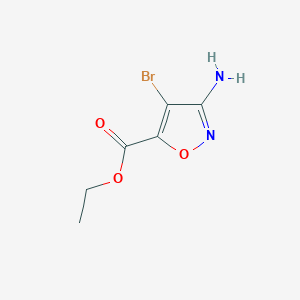

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

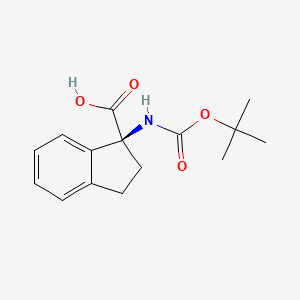

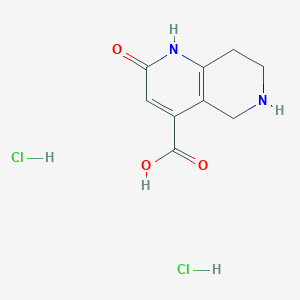

“5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” is a chemical compound . The molecular formula of the compound is C13H10O4S .

Synthesis Analysis

The synthesis of compounds similar to “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 . This yields a sulfonamide derivative, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .Molecular Structure Analysis

The molecular structure of “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” can be determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid” include a molecular weight of 416.5, XLogP3 of 2.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 7 .Scientific Research Applications

Antibacterial Activity

Sulfonamides (sulfa drugs) are well-known antibacterial agents due to their low cost, minimal toxicity, and effectiveness against various bacterial strains. In this context, the compound you’ve mentioned was investigated for its antibacterial potential. The results revealed that it inhibits bacterial biofilm growth in both Escherichia coli and Bacillus subtilis. Specifically, it was the best antibacterial agent against B. subtilis (with 60.04% biofilm growth inhibition) and the second most active against E. coli .

Biological Enzyme Inhibition

The studied compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This suggests potential applications in enzyme-related research and drug development .

Pharmacophore for Drug Design

Benzodioxane and its derivatives serve as important pharmacophores across various therapeutic areas. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin (extracted from Silybum marianum) contains a 1,4-benzodioxane ring system and exhibits remarkable anti-hepatotoxic and antibacterial activity. The presence of this moiety in the compound you’ve mentioned could inspire drug design efforts .

properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVOTGBTGIHSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)

![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)